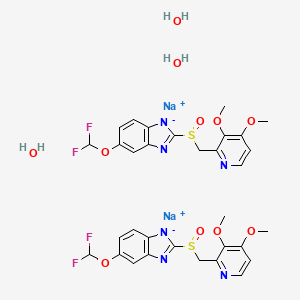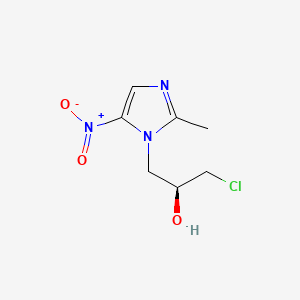
GBR-12879 二盐酸盐
描述
GBR 13069 dihydrochloride is a potent dopamine reuptake inhibitor with the chemical name 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine dihydrochloride. It is known for its high affinity for dopamine transporters, making it a valuable tool in neuropharmacological research . The compound has a molecular weight of 521.48 and a molecular formula of C28H30F2N2O.2HCl .
科学研究应用
GBR 13069 dihydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is extensively used to study the dopamine system in the brain, particularly in research related to Parkinson’s disease and other neurological disorders.
Behavioral Studies: The compound is used to investigate the effects of dopamine reuptake inhibition on behavior, including locomotor activity and reward mechanisms.
Drug Development: GBR 13069 dihydrochloride serves as a reference compound in the development of new dopamine reuptake inhibitors for therapeutic use.
Biochemical Research: It is used to study the biochemical pathways involving dopamine and its role in various physiological processes.
作用机制
GBR 13069 dihydrochloride exerts its effects by inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter with high affinity, blocking the reuptake process. This mechanism is crucial for its use in studying dopamine-related functions and disorders .
生化分析
Biochemical Properties
GBR 13069 dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of dopamine reuptake . It interacts with the dopamine transporter, inhibiting the reuptake of dopamine with an IC50 value of 40 nM . This compound also inhibits noradrenaline reuptake with an IC50 value of 800 nM . These interactions influence the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.
Cellular Effects
The effects of GBR 13069 dihydrochloride on cells are primarily related to its influence on neurotransmitter dynamics. By inhibiting the reuptake of dopamine and noradrenaline, it can increase the concentration of these neurotransmitters in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to these neurotransmitters. Additionally, GBR 13069 dihydrochloride stimulates locomotor activity and shows central effects in vivo .
Molecular Mechanism
The molecular mechanism of action of GBR 13069 dihydrochloride involves its binding to the dopamine transporter, thereby inhibiting the reuptake of dopamine . This leads to an increased concentration of dopamine in the synaptic cleft, which can enhance dopaminergic signaling. Similarly, its inhibition of noradrenaline reuptake can increase noradrenergic signaling .
准备方法
The synthesis of GBR 13069 dihydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the bis(4-fluorophenyl)methanol intermediate: This is achieved through the reaction of 4-fluorobenzaldehyde with a suitable reducing agent.
Etherification: The bis(4-fluorophenyl)methanol is then reacted with 2-chloroethylamine to form the corresponding ether.
Piperazine ring formation: The ether is then reacted with piperazine to form the final product, 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine.
Dihydrochloride salt formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for GBR 13069 dihydrochloride are similar but optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
GBR 13069 dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
GBR 13069 dihydrochloride is part of a class of compounds known as dopamine reuptake inhibitors. Similar compounds include:
GBR 12909: Another potent dopamine reuptake inhibitor with a slightly different chemical structure.
GBR 12783: Known for its selective inhibition of dopamine reuptake.
GBR 13098: Similar in structure and function to GBR 13069 dihydrochloride but with different pharmacokinetic properties.
The uniqueness of GBR 13069 dihydrochloride lies in its high potency and selectivity for dopamine transporters, making it a valuable tool in neuropharmacological research .
属性
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZWEYIIGLGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042569 | |
| Record name | GBR13069 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67469-45-8 | |
| Record name | GBR13069 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



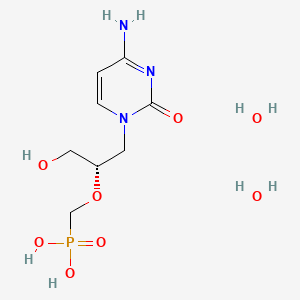
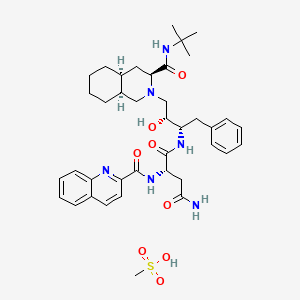
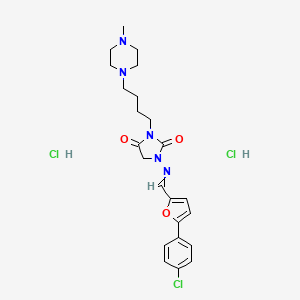


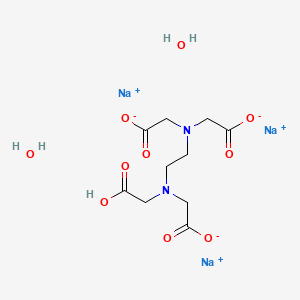

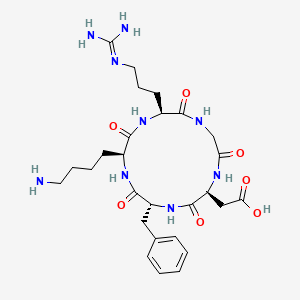
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)


